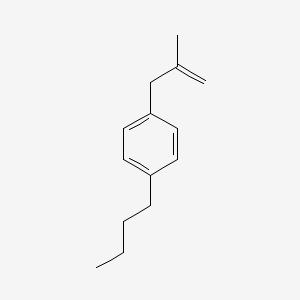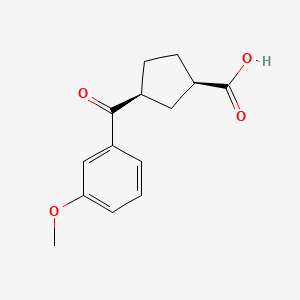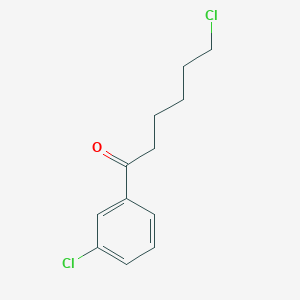
6-Chloro-1-(3-chlorophenyl)-1-oxohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(3-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 1-chlorohexane.
Grignard Reaction: The 3-chlorobenzaldehyde undergoes a Grignard reaction with 1-chlorohexane in the presence of magnesium to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-chlorophenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
6-Chloro-1-(3-chlorophenyl)-1-oxohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-(3-bromophenyl)-1-oxohexane: Similar structure but with bromine atoms instead of chlorine.
6-Fluoro-1-(3-fluorophenyl)-1-oxohexane: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
6-Chloro-1-(3-chlorophenyl)-1-oxohexane is unique due to the presence of chlorine atoms, which can influence its reactivity and interaction with other molecules. The chlorine atoms can also affect the compound’s physical properties, such as its boiling point and solubility.
Properties
IUPAC Name |
6-chloro-1-(3-chlorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTYUREXOAUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642257 |
Source


|
| Record name | 6-Chloro-1-(3-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710339-81-4 |
Source


|
| Record name | 6-Chloro-1-(3-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
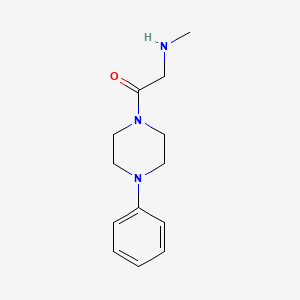
![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

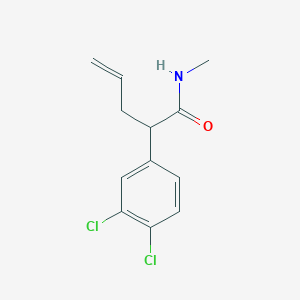
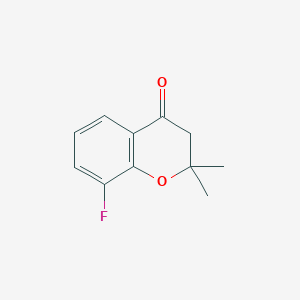
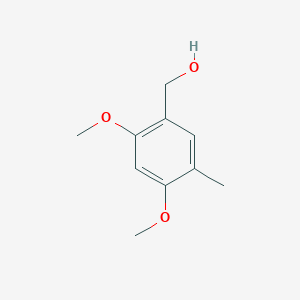
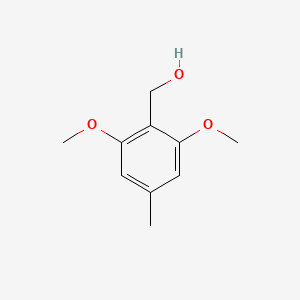
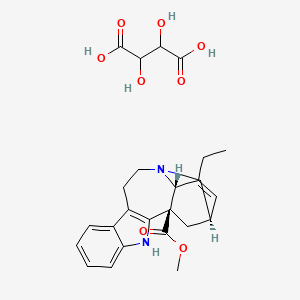

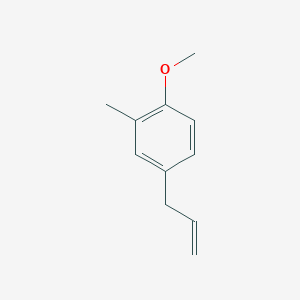
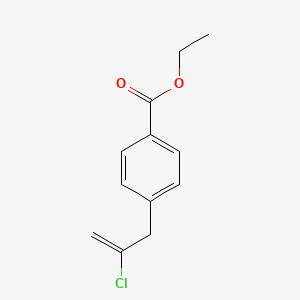
![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)
